3-Bromopropyl 4-methylbenzene-1-sulfonate
Description
Overview of Bifunctional Alkylating Agents
Alkylating agents are compounds that introduce an alkyl group into a substrate molecule through a reaction with a nucleophile. sciencemadness.org When a molecule contains two such reactive sites, it is termed a bifunctional alkylating agent. sciencemadness.org These agents are capable of forming two separate covalent bonds, a property that is exploited in various chemical and biomedical applications. sciencemadness.org
The reactivity of these agents stems from their ability to form covalent linkages with atoms that have available electron pairs, known as nucleophilic centers. libretexts.org Bifunctional agents can form cross-links either within the same molecule (intrastrand) or between two different molecules (interstrand). libretexts.org This cross-linking ability is the basis for the cytotoxic effects of many anticancer drugs, which act by forming interstrand cross-links in the DNA of cancer cells, thereby inhibiting replication and leading to cell death. sciencemadness.orglibretexts.org
While the term is often associated with pharmacology, the concept is fundamental to synthetic organic chemistry. A bifunctional alkylating agent like 3-Bromopropyl 4-methylbenzene-1-sulfonate possesses two electrophilic carbon centers, each bonded to a group that can be displaced by a nucleophile. The presence of two distinct leaving groups, a bromide and a tosylate, on the same three-carbon chain allows for controlled, stepwise reactions, making it a powerful tool for constructing complex molecules, particularly heterocyclic systems.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₁₃BrO₃S |
| Molecular Weight | 309.17 g/mol |
| CAS Number | 73931-96-1 |
| Appearance | Typically a solid or oil |
| Common Name | 3-Bromopropyl tosylate |
Historical Context of Tosylate and Bromide as Leaving Groups
The utility of any alkylating agent is critically dependent on the nature of its "leaving group"—the molecular fragment that detaches from the carbon backbone during a nucleophilic substitution reaction. An effective leaving group must be able to stabilize the negative charge it acquires upon departure.
Halide ions, such as bromide (Br⁻), are classical leaving groups in organic chemistry. Their stability stems from the fact that they are the conjugate bases of strong acids (e.g., hydrobromic acid, HBr). The strength of the carbon-halogen bond and the stability of the resulting halide anion are key determinants of reactivity, with the general trend for alkyl halides being RI > RBr > RCl > RF. msu.edu
While halides have long been staples of organic synthesis, the development of sulfonate esters in the 20th century represented a significant advancement. The term "tosyl" (an abbreviation for p-toluenesulfonyl) was first proposed in 1933. wikipedia.org The corresponding p-toluenesulfonate group, commonly known as tosylate (TsO⁻), quickly became recognized as an exceptionally good leaving group. wikipedia.org The effectiveness of the tosylate anion is due to the extensive resonance delocalization of its negative charge across the three oxygen atoms of the sulfonate group, which makes it a very stable, weak base. youtube.com
This development was transformative because it provided a reliable method to convert alcohols, which are poor substrates for substitution reactions due to the strongly basic nature of the hydroxide (B78521) (HO⁻) leaving group, into highly reactive alkyl tosylates. periodicchemistry.commasterorganicchemistry.com This conversion allows chemists to perform substitution and elimination reactions on alcohol-derived substrates under a wide variety of conditions. masterorganicchemistry.com
Significance of the this compound Framework in Synthetic Design
The true synthetic power of this compound lies in the differential reactivity of its two leaving groups. In nucleophilic substitution reactions, the rate of reaction is influenced by the leaving group's ability. While both bromide and tosylate are considered good leaving groups, tosylate is generally superior, especially in Sₙ2 reactions. libretexts.orgechemi.com The tosylate anion is more stable than the bromide anion due to resonance, making the C-OTs bond more prone to cleavage by an incoming nucleophile.
This reactivity difference allows for selective, stepwise functionalization of the propyl chain. A chemist can employ conditions mild enough to displace only the more reactive tosylate group, leaving the bromide untouched for a subsequent, different transformation.
This strategy is particularly valuable in the synthesis of nitrogen-containing heterocycles, a core structural motif in many pharmaceuticals and biologically active compounds. thieme.demdpi.com For example, a primary amine nucleophile can be used to displace the tosylate group. The resulting secondary amine is still attached to the propyl bromide chain. This intermediate can then undergo an intramolecular cyclization, where the nitrogen's lone pair acts as an internal nucleophile, displacing the bromide to form a new ring structure. This two-step, one-pot, or sequential process provides a controlled and efficient pathway to complex cyclic architectures that would be difficult to achieve with a symmetrical dihalide.
Table 2: Comparison of Bromide and Tosylate as Leaving Groups
| Feature | Bromide (Br⁻) | Tosylate (TsO⁻) |
|---|---|---|
| Conjugate Acid | HBr (Hydrobromic Acid) | TsOH (p-Toluenesulfonic Acid) |
| pKa of Conjugate Acid | ≈ -9 | ≈ -2.8 |
| Anion Stability | Stable due to large atomic size and polarizability. | Highly stable due to resonance delocalization across three oxygen atoms. youtube.com |
| General Reactivity | Good leaving group, widely used in Sₙ1 and Sₙ2 reactions. msu.edu | Excellent leaving group, often more reactive than bromide in Sₙ2 reactions. echemi.com |
| Method of Introduction | Typically from alcohols using reagents like PBr₃ or HBr. | From alcohols using tosyl chloride (TsCl) and a base. ontosight.ai |
Table 3: Mentioned Chemical Compounds
| Compound Name | Formula |
|---|---|
| This compound | C₁₀H₁₃BrO₃S |
| Bromide | Br⁻ |
| p-Toluenesulfonate (Tosylate) | C₇H₇SO₃⁻ |
| Hydrobromic Acid | HBr |
| p-Toluenesulfonic Acid | C₇H₈O₃S |
| Hydroxide | HO⁻ |
| Tosyl Chloride | C₇H₇ClO₂S |
Structure
3D Structure
Properties
IUPAC Name |
3-bromopropyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3S/c1-9-3-5-10(6-4-9)15(12,13)14-8-2-7-11/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFXGRFCFMAGOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromopropyl 4 Methylbenzene 1 Sulfonate and Its Analogues
Retrosynthetic Analysis of 3-Bromopropyl 4-methylbenzene-1-sulfonate
A retrosynthetic analysis of this compound reveals two primary disconnection approaches, both of which sever the ester linkage of the tosylate group. This initial disconnection leads back to p-toluenesulfonyl chloride and 3-bromo-1-propanol. This is the most direct and common synthetic route.
A second, less common, disconnection can be envisioned by first disconnecting the carbon-bromine bond, leading to a hypothetical alcohol-tosylate precursor, propan-1-ol-3-yl 4-methylbenzenesulfonate. This intermediate would then be derived from 1,3-propanediol and p-toluenesulfonyl chloride. This alternative pathway offers a different strategic approach, particularly if the starting diol is more readily available or cost-effective than the bromo-alcohol.
Preparation Routes from Precursor Alcohols and Halides
The synthesis of this compound is most commonly achieved through the reaction of a suitable precursor with a tosylating or brominating agent. The two principal routes involve the tosylation of a bromo-alcohol and the bromination of a tosylate-alcohol.
Tosylation of Bromo-alcohols
The most straightforward and widely employed method for the synthesis of this compound is the tosylation of 3-bromo-1-propanol. This reaction involves the treatment of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine is a commonly used base and can also serve as the solvent. The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the tosyl chloride, leading to the formation of the tosylate ester. The presence of the bromine atom on the propyl chain is generally compatible with this reaction, as the hydroxyl group is significantly more nucleophilic.
| Precursor Alcohol | Reagents | Base | Solvent | Temperature (°C) | Yield (%) |
| 3-Bromo-1-propanol | p-Toluenesulfonyl chloride | Pyridine | Pyridine | 0 to RT | >90 |
| 3-Bromo-1-propanol | p-Toluenesulfonyl chloride | Triethylamine, DMAP (cat.) | Dichloromethane | 0 to RT | High |
This table presents typical reaction conditions for the tosylation of 3-bromo-1-propanol. The specific conditions and yields can vary based on the scale and specific laboratory procedures.
Bromination of Tosylate-alcohols
An alternative synthetic route involves the selective bromination of a tosylated alcohol, such as propan-1-ol-3-yl 4-methylbenzenesulfonate. This approach first requires the mono-tosylation of 1,3-propanediol, which can be a challenging step due to the potential for di-tosylation. Once the mono-tosylated intermediate is obtained, the remaining primary alcohol can be converted to a bromide. Standard brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) can be employed for this transformation. Careful control of the reaction conditions is necessary to avoid side reactions involving the tosylate group.
| Precursor Alcohol | Brominating Agent | Solvent | Temperature (°C) |
| Propan-1-ol-3-yl 4-methylbenzenesulfonate | Phosphorus tribromide | Diethyl ether | 0 to RT |
| Propan-1-ol-3-yl 4-methylbenzenesulfonate | Thionyl bromide | Dichloromethane | 0 to RT |
This table outlines plausible conditions for the bromination of a tosylated propanol. This route is less common, and specific yield data is not as readily available in the literature.
Green Chemistry Approaches to the Synthesis of Halogenated Tosylates
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of tosylates, several green chemistry approaches have been explored to minimize the use of hazardous solvents and reagents.
One notable approach is the use of water as a solvent for tosylation reactions. This method often employs a base like potassium hydroxide (B78521) and a phase-transfer catalyst or a catalytic amount of a lipophilic amine to facilitate the reaction between the water-insoluble alcohol and tosyl chloride researchgate.netriken.jp. Such methods can offer high yields and simplify the work-up procedure, reducing the reliance on volatile organic compounds.
Solvent-free, or neat, reaction conditions represent another significant green chemistry strategy. These reactions can be facilitated by grinding the reactants together, sometimes with a solid base like potassium carbonate, or by using microwave irradiation to accelerate the reaction nih.govresearchgate.net. The use of solid acid catalysts, such as heteropolyacids or zeolites, is also being investigated to promote the tosylation of alcohols under milder and more environmentally benign conditions researchgate.netrsc.org. These catalysts can often be recovered and reused, further enhancing the sustainability of the process.
| Green Chemistry Approach | Reagents/Catalysts | Conditions | Advantages |
| Water as solvent | TsCl, KOH, catalytic amine | Aqueous medium | Reduced use of organic solvents, simplified workup researchgate.netriken.jp |
| Solvent-free synthesis | TsCl, solid base (e.g., K₂CO₃) | Grinding or gentle heating | Elimination of solvent, high atom economy nih.govresearchgate.net |
| Microwave-assisted synthesis | TsCl, base | Neat or in a minimal amount of high-boiling solvent | Rapid reaction times, often higher yields organic-chemistry.org |
| Solid acid catalysis | TsCl, heteropolyacids or zeolites | Solvent-free or in non-polar solvents | Reusable catalysts, mild reaction conditions researchgate.netrsc.org |
Advanced Synthetic Techniques for this compound
Beyond traditional batch processing, advanced synthetic techniques are being applied to the synthesis of sulfonate esters to improve efficiency, safety, and scalability.
Continuous flow chemistry offers several advantages for the synthesis of compounds like this compound. In a flow reactor, reagents are continuously pumped through a heated and pressurized tube or a packed bed of a catalyst. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. The small reaction volumes at any given time also enhance the safety of the process, particularly for exothermic reactions. Flow chemistry has been successfully applied to the synthesis of various esters and sulfonyl chlorides, demonstrating its potential for the production of functionalized tosylates rsc.orgriken.jpmdpi.com.
Microwave-assisted synthesis is another powerful technique that can significantly accelerate the synthesis of tosylates. Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods organic-chemistry.organton-paar.com. Solvent-free microwave-assisted tosylation has been shown to be a particularly efficient and environmentally friendly approach researchgate.net. This technique is well-suited for high-throughput synthesis and the rapid optimization of reaction conditions.
| Advanced Technique | Key Features | Potential Advantages for Tosylate Synthesis |
| Continuous Flow Chemistry | Precise control of reaction parameters, enhanced heat and mass transfer, improved safety. | Higher yields and purity, scalability, potential for automation rsc.orgriken.jpmdpi.com. |
| Microwave-Assisted Synthesis | Rapid and uniform heating, potential for solvent-free conditions. | Drastically reduced reaction times, increased yields, cleaner reactions organic-chemistry.organton-paar.com. |
Flow Chemistry Synthesis
Continuous-flow synthesis has emerged as a powerful tool for the efficient and scalable production of chemical compounds. nih.govnih.govresearchgate.net This methodology involves the continuous pumping of reagents through a reactor, where they mix and react under precisely controlled conditions. The inherent advantages of flow chemistry, such as superior heat and mass transfer, enable reactions to be performed at higher temperatures and pressures than in traditional batch reactors, often leading to significantly reduced reaction times and improved product selectivity. researchgate.net
While specific literature detailing the continuous-flow synthesis of this compound is not extensively documented, the principles of flow chemistry for esterification reactions are well-established and can be applied to this synthesis. riken.jpresearchgate.net The synthesis of sulfonic acid esters, or tosylates, from alcohols and sulfonyl chlorides is a type of esterification. A potential flow chemistry setup for the synthesis of this compound would involve pumping a solution of 3-bromopropanol and p-toluenesulfonyl chloride, along with a suitable base, through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst. nih.govnih.gov
The use of supported sulfonic acids as solid catalysts in continuous-flow processes has been shown to be highly effective for various organic transformations. nih.govnih.gov This approach simplifies product purification as the catalyst is retained within the reactor, allowing for the continuous collection of the product stream. This method not only enhances the efficiency of the synthesis but also aligns with the principles of green chemistry by minimizing waste and facilitating catalyst recycling. nih.gov
Table 1: Potential Parameters for Flow Chemistry Synthesis of Sulfonic Esters
| Parameter | Condition | Rationale |
| Reactants | 3-Bromopropanol, p-Toluenesulfonyl chloride | Starting materials for the target molecule. |
| Base | Pyridine, Triethylamine, or Solid-supported base | To neutralize the HCl byproduct of the reaction. |
| Solvent | Dichloromethane, Toluene, or Acetonitrile | To dissolve reactants and facilitate flow. |
| Reactor Type | Heated coil or Packed-bed reactor | To provide the necessary reaction environment and time. |
| Temperature | 50-150 °C | To accelerate the reaction rate. |
| Residence Time | 1-20 minutes | The time reactants spend in the heated zone of the reactor. |
| Catalyst | Supported sulfonic acid or basic resin | To enhance reaction rate and simplify purification. |
This table presents a hypothetical set of parameters based on general principles of flow chemistry for esterification reactions.
The precise control over reaction parameters in a flow system allows for rapid optimization of conditions to maximize yield and purity. Furthermore, the scalability of flow chemistry is a significant advantage, as the production volume can be increased by simply running the system for a longer duration or by using a larger reactor. researchgate.net
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has become a widely adopted technique for accelerating a vast range of chemical reactions. organic-chemistry.orgnih.gov By utilizing microwave irradiation to directly heat the reaction mixture, this method can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating methods. tandfonline.comtandfonline.comarkat-usa.org
The synthesis of aryl and alkyl tosylates has been shown to be highly amenable to microwave assistance. tandfonline.comtandfonline.com Traditional methods for preparing tosylates often require long reaction times, typically 12 to 16 hours, and the use of toxic bases like pyridine. tandfonline.comtandfonline.com In contrast, microwave-promoted tosylation can be completed in a matter of minutes, often under solvent-free conditions, which is beneficial for both environmental and economic reasons. tandfonline.comtandfonline.com
For the synthesis of this compound, a microwave-assisted approach would involve reacting 3-bromopropanol with p-toluenesulfonyl chloride in the presence of a base, such as potassium carbonate, under microwave irradiation. This method avoids the need for a solvent and significantly shortens the reaction time. Research on the microwave-assisted synthesis of various aryl tosylates has demonstrated excellent yields, often exceeding 90%, with reaction times as short as 3 minutes. tandfonline.comtandfonline.com These findings suggest that a similar protocol could be successfully applied to the synthesis of this compound.
Table 2: Microwave-Assisted Synthesis of Aryl Tosylates from Phenols
| Phenol | Base | Power (W) | Time (min) | Yield (%) |
| Phenol | K₂CO₃ | 250 | 3 | 99 |
| 4-Methylphenol | K₂CO₃ | 250 | 3 | 98 |
| 4-Methoxyphenol | K₂CO₃ | 250 | 3 | 97 |
| 4-Chlorophenol | K₂CO₃ | 250 | 3 | 95 |
| 4-Nitrophenol | K₂CO₃ | 250 | 5 | 92 |
Data adapted from a study on the solvent-free synthesis of aryl tosylates under microwave activation. tandfonline.comtandfonline.com
The stability of tosylates at high temperatures makes them well-suited for microwave synthesis, and the reactions are often not sensitive to air or moisture, eliminating the need for an inert atmosphere. tandfonline.comtandfonline.com The straightforward work-up procedure, which typically involves dissolving the reaction mixture in water and filtering the solid product, further adds to the appeal of this methodology. tandfonline.com The application of microwave-assisted synthesis to the production of this compound and its analogues offers a rapid, efficient, and environmentally conscious alternative to traditional synthetic methods. nih.govarkat-usa.orgnih.gov
Reactivity and Mechanistic Investigations of 3 Bromopropyl 4 Methylbenzene 1 Sulfonate
Nucleophilic Substitution Reactions Involving 3-Bromopropyl 4-methylbenzene-1-sulfonate
Nucleophilic substitution reactions are a cornerstone of organic chemistry, involving the replacement of a leaving group by a nucleophile. In the case of this compound, a nucleophile can theoretically attack the carbon atom bonded to the bromine or the carbon atom bonded to the tosylate group. The reaction can proceed through two primary mechanisms: the unimolecular S_N1 pathway, which involves a carbocation intermediate, or the bimolecular S_N2 pathway, which occurs in a single concerted step.
The S_N1 (Substitution Nucleophilic Unimolecular) mechanism is a stepwise process. The first and rate-determining step is the spontaneous departure of the leaving group to form a carbocation intermediate. openochem.orgmasterorganicchemistry.com This intermediate is then rapidly attacked by a nucleophile in the second step. masterorganicchemistry.com S_N1 reactions are favored by substrates that can form stable carbocations, the use of weak nucleophiles, and polar protic solvents. libretexts.orglibretexts.org
In an S_N1 reaction, the rate is determined by the formation of the carbocation, which is directly influenced by the stability of the leaving group once it has departed. openochem.org A good leaving group is a species that is stable on its own, which typically means it is a weak base. khanacademy.orgmasterorganicchemistry.com Both bromide and tosylate are considered good leaving groups because they are the conjugate bases of strong acids (HBr and p-toluenesulfonic acid, respectively). openochem.orgkhanacademy.org
However, the tosylate group is generally considered a superior leaving group compared to bromide. chemicalforums.com The stability of the tosylate anion is significantly enhanced by resonance, which delocalizes the negative charge over three oxygen atoms and the benzene (B151609) ring. openochem.orglibretexts.org This extensive delocalization makes the tosylate anion an exceptionally stable and weak base. masterorganicchemistry.com While bromide is also a weak base, it lacks this resonance stabilization. chemicalforums.com
Research data indicates that the rate of S_N1 reactions is significantly faster with a tosylate leaving group. Under specific solvolysis conditions, tosylate has been observed to be thousands of times more reactive than bromide, highlighting its superior efficacy as a leaving group in S_N1 pathways. chemicalforums.com Therefore, in a potential S_N1 reaction involving this compound, the departure of the tosylate group to form a primary carbocation would be the kinetically favored initial step.
The choice of solvent has a profound impact on the rate of S_N1 reactions. The mechanism involves the formation of charged species: a carbocation and an anionic leaving group. Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at accelerating S_N1 reactions. libretexts.orglibretexts.org
These solvents stabilize the transition state leading to the carbocation intermediate. libretexts.org The highly polarized hydrogen atoms in polar protic solvents can engage in hydrogen bonding, effectively solvating the anionic leaving group as it departs. chemistrysteps.com Simultaneously, the electron-rich ends of the solvent molecules orient themselves around the forming carbocation, stabilizing the developing positive charge. libretexts.orgslideshare.net This solvation lowers the activation energy of the rate-determining step, thereby increasing the reaction rate. libretexts.org In contrast, polar aprotic solvents (e.g., acetone, DMSO) are less effective at stabilizing the carbocation and are not preferred for S_N1 reactions. libretexts.orglibretexts.org
The table below illustrates the dramatic effect of solvent polarity on the rate of a typical S_N1 reaction (solvolysis of tert-butyl chloride), demonstrating the preference for polar protic media.
| Solvent | Dielectric Constant (ε) | Relative Rate | Solvent Type |
| Water (H₂O) | 80 | 1,200 | Polar Protic |
| Formic Acid (HCOOH) | 58 | 5,000 | Polar Protic |
| Methanol (CH₃OH) | 33 | 4 | Polar Protic |
| Ethanol (B145695) (C₂H₅OH) | 24 | 1 | Polar Protic |
| Acetone (CH₃COCH₃) | 21 | 0.0005 | Polar Aprotic |
| Diethyl Ether ((C₂H₅)₂O) | 4.3 | 0.00001 | Non-Polar |
| This table is illustrative, based on general principles of S_N1 reactivity. |
For this compound, conducting the reaction in a polar protic solvent like ethanol would favor an S_N1 pathway, promoting the ionization of the C-OTs bond.
The S_N2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where a nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. cureffi.org The reaction proceeds through a five-coordinate transition state. The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile. cureffi.org These reactions are favored by strong nucleophiles, unhindered substrates (methyl > primary > secondary), and polar aprotic solvents. cureffi.org
Regioselectivity refers to the preference for a reaction to occur at one position over another. In this compound, there are two primary electrophilic carbons susceptible to nucleophilic attack: C1 (bonded to Br) and C3 (bonded to OTs). Since both are primary carbons, steric hindrance is minimal and roughly equivalent at both sites. Therefore, the regioselectivity of an S_N2 reaction will be primarily determined by the electronic properties of the two leaving groups—specifically, which C-LG bond is more readily broken. reddit.com The nucleophile will preferentially attack the carbon atom attached to the better leaving group under the specific reaction conditions.
Unlike in S_N1 reactions, the relative leaving group ability of tosylate and bromide in S_N2 reactions is not absolute and can be highly dependent on the identity of the nucleophile. chemicalforums.com This phenomenon can be understood through the lens of Hard and Soft Acids and Bases (HSAB) theory. The electrophilic carbon atom is a relatively soft acid.
The efficacy of the leaving group can be inverted by changing the nucleophile. stackexchange.com
Hard Nucleophiles: Nucleophiles that are small, highly electronegative, and not very polarizable (e.g., alkoxides like ethoxide, RO⁻) are considered "hard." Hard nucleophiles tend to react faster with the carbon attached to the "harder" leaving group, which is the tosylate. The tosylate anion's charge is concentrated on the oxygen atoms.
Soft Nucleophiles: Nucleophiles that are larger, less electronegative, and more polarizable (e.g., thiolates like thiocresolate, RS⁻; or iodide, I⁻) are considered "soft." Soft nucleophiles show a preference for attacking the carbon attached to a "softer," more polarizable leaving group like bromide. stackexchange.com
Therefore, the choice of nucleophile can direct the regiochemical outcome of the S_N2 reaction. A hard nucleophile would likely yield 3-bromo-1-(nucleophile)propane, while a soft nucleophile would favor the formation of 1-(nucleophile)-3-(tosyloxy)propane.
The following table summarizes the observed dependence of leaving group efficacy on the nucleophile in a competitive S_N2 reaction.
| Nucleophile | Leaving Group Order of Reactivity (Fastest > Slowest) | Nucleophile Type |
| Ethoxide (EtO⁻) | TsO⁻ > I⁻ > Br⁻ | Hard |
| Thiophenoxide (PhS⁻) | I⁻ > Br⁻ > TsO⁻ | Soft |
| Data derived from established chemical principles illustrates the nucleophile's influence on leaving group preference. stackexchange.com |
This nucleophile-dependent selectivity makes this compound a valuable substrate for demonstrating advanced principles of reaction control in organic synthesis.
SN2 Reaction Pathways and Transition State Analysis
Stereochemical Outcomes of SN2 Reactions
The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, characterized by a single, concerted step where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. For substrates like this compound, the tosylate group serves as an excellent leaving group due to the resonance stabilization of the resulting p-toluenesulfonate anion.
When a chiral center is involved, SN2 reactions are known to proceed with a complete inversion of stereochemistry at the electrophilic carbon, a phenomenon known as the Walden inversion. vaia.com This occurs because the nucleophile must attack from the side opposite to the leaving group (back-side attack). vaia.comyoutube.com
In the case of this compound, the primary carbon bearing the tosylate group is prochiral. If this carbon were rendered chiral through isotopic labeling (e.g., substituting one hydrogen with deuterium), the SN2 reaction would predictably lead to an inversion of the configuration at this center.
Table 1: Stereochemical Outcome of a Hypothetical SN2 Reaction
| Reactant Stereochemistry (Hypothetical) | Nucleophile | Product Stereochemistry (Predicted) |
|---|---|---|
| (R)-1-deuterio-3-bromopropyl 4-methylbenzene-1-sulfonate | Cyanide (CN⁻) | (S)-4-bromo-2-deuteriobutanenitrile |
This predictable stereochemical outcome is a direct consequence of the concerted, backside attack mechanism inherent to SN2 reactions and is a powerful tool for controlling stereochemistry in organic synthesis. chemistrysteps.com
Elimination Reactions of this compound
Elimination reactions provide a critical pathway for the synthesis of alkenes. For this compound, elimination can theoretically proceed via E1 or E2 mechanisms, often in competition with substitution reactions.
E1 Reaction Mechanisms and Product Distribution
The unimolecular elimination (E1) reaction proceeds in two steps: the departure of the leaving group to form a carbocation intermediate, followed by the removal of a proton from an adjacent carbon by a weak base. masterorganicchemistry.comlibretexts.org
For this compound, the E1 pathway is highly unfavorable. The departure of the tosylate group would generate a primary carbocation. libretexts.org Primary carbocations are inherently unstable and are generally not formed as intermediates unless stabilized by resonance, which is absent in this substrate. libretexts.org Therefore, reactions that would typically favor E1 conditions (e.g., a weak base in a polar protic solvent) are unlikely to yield significant amounts of elimination product from this specific compound. masterorganicchemistry.comkhanacademy.org
If an E1 reaction were to occur, the product would be 3-bromo-1-propene. The regioselectivity of E1 reactions is governed by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene. libretexts.org However, in this case, there is only one possible elimination product.
E2 Reaction Mechanisms and Stereoselectivity
The bimolecular elimination (E2) reaction is a single-step, concerted process where a base removes a proton from a carbon adjacent (beta) to the leaving group, while the leaving group departs simultaneously. masterorganicchemistry.comlibretexts.org This mechanism requires a specific geometric arrangement known as an anti-periplanar conformation, where the beta-hydrogen and the leaving group are in the same plane and on opposite sides of the carbon-carbon bond. chemistrysteps.comchemistrysteps.com
This pathway is viable for this compound, particularly with the use of a strong, non-nucleophilic base. The E2 reaction is stereoselective, meaning that if two or more stereoisomeric alkenes can be formed, one will be favored. chemistrysteps.com For this substrate, the product is 3-bromo-1-propene, which does not have stereoisomers. The critical stereochemical aspect is the requirement for the anti-periplanar transition state for the reaction to proceed. chemistrysteps.com
Competition Between Substitution and Elimination Pathways
For primary substrates like this compound, SN2 and E2 reactions are in direct competition. The outcome of the reaction is heavily influenced by the nature of the base/nucleophile, the solvent, and the temperature.
Nature of the Base/Nucleophile: Strong, unhindered bases that are also good nucleophiles (e.g., hydroxide (B78521), methoxide) will primarily lead to the SN2 product. Strong, sterically hindered bases (e.g., potassium tert-butoxide) are poor nucleophiles and will favor the E2 product. youtube.com
Solvent: Polar aprotic solvents (e.g., acetone, DMSO) tend to favor SN2 reactions.
Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions have a higher activation energy and result in an increase in the number of molecules, leading to a more positive entropy change.
Table 2: Factors Influencing SN2 vs. E2 Competition
| Factor | Favors SN2 | Favors E2 |
|---|---|---|
| Substrate | Primary (as in this case) | Tertiary > Secondary > Primary |
| Base/Nucleophile | Strong, unhindered nucleophile (e.g., I⁻, CH₃O⁻) | Strong, hindered base (e.g., t-BuOK) |
| Solvent | Polar Aprotic (e.g., Acetone, DMF) | Less polar solvents may be used |
| Temperature | Lower Temperature | Higher Temperature |
Organometallic Reactions of this compound
The presence of a carbon-bromine bond allows for the formation of organometallic reagents, which are potent nucleophiles and strong bases.
Formation of Grignard Reagents and their Reactivity
Grignard reagents are organomagnesium halides (R-MgX) prepared by the reaction of an organic halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comsigmaaldrich.com For this compound, the alkyl bromide portion of the molecule can react with magnesium to form the corresponding Grignard reagent.
Formation: CH₃C₆H₄SO₃(CH₂)₃Br + Mg → CH₃C₆H₄SO₃(CH₂)₃MgBr
The formation involves the oxidative insertion of magnesium into the carbon-bromine bond. It is crucial to perform this reaction under strictly anhydrous conditions, as Grignard reagents react readily with protic solvents like water or alcohols. sigmaaldrich.commnstate.edu
Reactivity: The resulting Grignard reagent, 3-(4-methylbenzene-1-sulfonyloxy)propylmagnesium bromide, possesses a highly nucleophilic carbon atom. This makes it a powerful tool for forming new carbon-carbon bonds. Its reactivity includes:
Reaction with Carbonyls: It will readily add to aldehydes, ketones, and esters to form alcohols after an acidic workup. mnstate.edumasterorganicchemistry.commsu.edu
Reaction as a Strong Base: As a very strong base, it will deprotonate any functional groups with acidic protons, including water, alcohols, and carboxylic acids. mnstate.edu
A potential complication with this specific Grignard reagent is the possibility of intramolecular reactions. The nucleophilic carbon could potentially attack the electrophilic carbon bearing the tosylate group, leading to cyclization or other side products. However, the primary utility lies in its application as a nucleophilic propyl group in reactions with other electrophilic species. acs.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| p-toluenesulfonate |
| (R)-1-deuterio-3-bromopropyl 4-methylbenzene-1-sulfonate |
| Cyanide |
| (S)-4-bromo-2-deuteriobutanenitrile |
| Azide (B81097) |
| (S)-1-deuterio-3-bromopropyl 4-methylbenzene-1-sulfonate |
| (R)-1-azido-3-bromo-1-deuteriopropane |
| 3-bromo-1-propene |
| Hydroxide |
| Methoxide |
| Potassium tert-butoxide |
| Acetone |
| Dimethyl sulfoxide (B87167) (DMSO) |
| N,N-Dimethylformamide (DMF) |
| Iodide |
| 3-(4-methylbenzene-1-sulfonyloxy)propylmagnesium bromide |
| Magnesium |
| Diethyl ether |
Lithium-Halogen Exchange Reactions
Lithium-halogen exchange is a powerful transformation in organometallic chemistry used to convert organic halides into highly reactive organolithium compounds. wikipedia.org For this compound, this reaction would selectively occur at the carbon-bromine (C-Br) bond, as the tosylate group is unreactive towards organolithium reagents in this manner. The reaction involves treating the substrate with an alkyllithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures.
The generally accepted mechanism involves a nucleophilic attack of the organolithium reagent on the bromine atom, proceeding through a transient "ate-complex" as either an intermediate or a transition state. researchgate.net This complex then resolves to form the new, more stable organolithium species and an alkyl bromide byproduct. The rate of exchange follows the trend I > Br > Cl, making alkyl bromides suitable substrates for this transformation. wikipedia.org The equilibrium of the reaction is driven by the formation of the more stable organolithium reagent; a primary alkyllithium is formed from the reaction between the primary alkyl bromide and the alkyllithium reagent. Due to the high reactivity of the resulting organolithium species, it is typically generated in situ and immediately trapped with an appropriate electrophile.
| Feature | Description |
|---|---|
| Reagent | Alkyllithium (e.g., n-BuLi, t-BuLi) |
| Reactive Site | Carbon-Bromine (C-Br) bond |
| Mechanism | Nucleophilic attack on halogen, often via an "ate-complex" researchgate.net |
| Conditions | Low temperatures (e.g., -78 °C) in an inert solvent (e.g., THF, diethyl ether) |
| Product | 3-(Tosyloxy)propyllithium (transient) |
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) utilizing the Halide Moiety
Transition metal-catalyzed cross-coupling reactions are fundamental tools for carbon-carbon bond formation. The C-Br bond in this compound serves as a versatile electrophilic handle for these transformations.
Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or boronate ester, catalyzed by a palladium complex. libretexts.orgyonedalabs.com The reaction of this compound would proceed via oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to form the coupled product. youtube.com While alkyl tosylates can also participate in Suzuki couplings, the C-Br bond is generally more reactive towards oxidative addition with standard palladium catalysts. acs.org However, specific ligand and catalyst choices can provide selectivity for the tosylate group. organic-chemistry.org
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene under the influence of a palladium catalyst and a base. wikipedia.org For this compound, the reaction would involve the palladium-catalyzed coupling of the alkyl bromide moiety with an alkene like styrene (B11656) or an acrylate. The mechanism includes oxidative addition of the C-Br bond to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, β-hydride elimination to release the product, and regeneration of the Pd(0) catalyst. nih.gov
Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org While traditionally challenging for unactivated alkyl halides, modern catalyst systems have enabled the Sonogashira coupling of alkyl bromides. organic-chemistry.org The reaction with this compound would couple the bromopropyl group with a terminal alkyne, providing a direct route to molecules containing both an alkynyl group and a tosylate moiety. The catalytic cycle involves the formation of a copper acetylide, which then participates in the palladium-mediated coupling process. nih.gov
| Reaction | Catalyst System | Coupling Partner | Base |
|---|---|---|---|
| Suzuki | Pd(OAc)2 / PCy3 | Alkylborane or Boronic Acid | K3PO4, NaOH |
| Heck | Pd(OAc)2 / PPh3 | Alkene (e.g., Styrene) | Et3N, K2CO3 |
| Sonogashira | Pd(PPh3)2Cl2 / CuI | Terminal Alkyne | Et3N, Piperidine |
Reactions with Transition Metal Catalysts
Beyond the classic named cross-coupling reactions, the reactivity of this compound can be harnessed using a variety of transition metal catalysts. The chemoselectivity between the bromide and tosylate leaving groups is a central theme in these transformations.
Palladium catalysts, in particular, have been shown to be highly versatile. For instance, in the presence of 1,3-butadiene (B125203) as an additive, Pd(acac)₂ can catalyze the cross-coupling of both alkyl bromides and tosylates with Grignard reagents. organic-chemistry.org Interestingly, some palladium systems exhibit a preference for coupling tosylates over bromides. organic-chemistry.org
Nickel catalysts offer a complementary approach. Nickel-catalyzed cross-coupling reactions are well-established for their ability to activate less reactive electrophiles. Recent developments in electrochemistry have enabled the nickel-catalyzed cross-coupling of alkyl bromides with alkyl tosylates. acs.org In such a system, the tosylate can be converted in situ to a more reactive bromide by using a bromide salt as the supporting electrolyte, allowing for controlled, selective cross-coupling. acs.org This highlights a sophisticated strategy where the inherent reactivity differences can be manipulated to achieve a desired synthetic outcome. Other transition metals, such as cobalt and iron, are also emerging as effective catalysts for C-C bond formation involving alkyl halides. researchgate.net
Radical Reactions of this compound
The carbon-bromine bond in the substrate is susceptible to homolytic cleavage, enabling its participation in radical-mediated processes.
While "free radical halogenation" typically refers to the substitution of a C-H bond with a halogen on an alkane, the C-Br bond of this compound can readily participate in radical chain reactions. A classic example is radical-mediated reduction (dehalogenation). This process involves three key steps: initiation, propagation, and termination.
Initiation: The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which decomposes upon heating to generate radicals. These radicals then abstract a hydrogen atom from a reagent like tributyltin hydride (Bu₃SnH) to produce a tributyltin radical (Bu₃Sn•).
Propagation: The tributyltin radical reacts with this compound, abstracting the bromine atom to form stable tributyltin bromide and the 3-(tosyloxy)propyl radical. This carbon-centered radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the reduced product (propyl 4-methylbenzene-1-sulfonate) and regenerating the tributyltin radical, which continues the chain. masterorganicchemistry.com
Termination: The reaction is terminated when any two radical species combine.
Single Electron Transfer (SET) is another pathway to generate radical intermediates from this compound. In an SET process, an electron is transferred from a donor to the substrate. This donor can be a metal, an electrode (in electrochemistry), or a photoexcited species.
Upon accepting an electron, the substrate forms a transient radical anion. This radical anion is unstable and rapidly fragments, cleaving the weakest bond, which is the C-Br bond, to produce a 3-(tosyloxy)propyl radical and a bromide anion. The resulting carbon-centered radical can then engage in subsequent reactions, such as hydrogen atom abstraction, cyclization, or coupling with other species. SET mechanisms are crucial in various transformations, including certain types of cross-coupling and reductive processes.
Solvolysis Studies of this compound
Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile. This compound is an excellent substrate for studying solvolysis due to its two good leaving groups. The reaction rate is highly dependent on the stability of the carbocation intermediate formed upon departure of the leaving group (Sₙ1 mechanism) and the polarity of the solvent. libretexts.org
Both bromide (Br⁻) and tosylate (OTs⁻) are considered good leaving groups because they are the conjugate bases of strong acids (HBr and p-toluenesulfonic acid, respectively). In general, tosylate is a superior leaving group to bromide because its negative charge is better delocalized across the sulfonate group through resonance. Therefore, in a competitive scenario, cleavage of the C-OTs bond is typically faster than cleavage of the C-Br bond.
The solvolysis would proceed via the formation of a primary carbocation, which is inherently unstable. However, the rate can be significant in highly polar, non-nucleophilic protic solvents (like formic acid or trifluoroethanol) that can effectively solvate and stabilize the ionic intermediates. libretexts.org The rate of solvolysis for Sₙ1 reactions is highly sensitive to solvent polarity; increasing the dielectric constant of the solvent generally leads to a significant increase in the reaction rate. libretexts.org
| Leaving Group | Relative Ability | Expected Product in Ethanol (EtOH) |
|---|---|---|
| Tosylate (-OTs) | Excellent | 3-Bromo-1-ethoxypropane |
| Bromide (-Br) | Good | 3-Ethoxy-1-propanol (from subsequent reaction of tosylate) |
This table reflects the general principle that tosylate is a better leaving group than bromide. The primary product would result from the displacement of the more reactive leaving group.
Applications of 3 Bromopropyl 4 Methylbenzene 1 Sulfonate in Advanced Organic Synthesis
Building Block for Heterocyclic Compound Synthesis
The dual reactivity of 3-bromopropyl 4-methylbenzene-1-sulfonate makes it an adept building block for the synthesis of various heterocyclic compounds. The presence of two distinct leaving groups at the termini of a propyl chain enables sequential or one-pot reactions to form ring structures incorporating nitrogen, oxygen, or sulfur atoms.
Synthesis of Nitrogen-Containing Heterocycles
While direct, specific examples of the use of this compound in the synthesis of nitrogen-containing heterocycles are not extensively detailed in readily available literature, its chemical properties suggest a strong potential for such applications. The general reactivity pattern of similar bifunctional alkylating agents points towards its utility in constructing saturated heterocycles like piperidines and pyrrolidines. nih.govchemrxiv.org
The synthetic strategy would typically involve the sequential alkylation of a primary amine or a related nitrogen nucleophile. The first step would involve the displacement of one of the leaving groups, followed by an intramolecular cyclization to form the heterocyclic ring. The choice of reaction conditions would be crucial to control the regioselectivity of the initial alkylation.
Table 1: Potential Applications in Nitrogen Heterocycle Synthesis
| Heterocycle | Potential Precursors | Reaction Type |
| Substituted Piperidines | Primary amines, anilines | Sequential N-alkylation and intramolecular cyclization |
| Fused Pyrrolidines | Cyclic secondary amines | Annulation via dialkylation |
Note: This table represents potential synthetic routes based on the known reactivity of the compound, rather than documented examples.
Synthesis of Oxygen-Containing Heterocycles
The synthesis of oxygen-containing heterocycles, such as tetrahydrofuran (B95107) derivatives, can be envisioned using this compound. chemistryviews.org The strategy would likely involve the reaction with a diol or a hydroxy-alkoxide. One hydroxyl group would displace one of the leaving groups, and a subsequent intramolecular Williamson ether synthesis would lead to the formation of the cyclic ether.
Detailed research findings specifically employing this compound for these transformations are not prominently reported. However, the fundamental principles of organic synthesis support its feasibility as a precursor for such heterocyclic systems.
Synthesis of Sulfur-Containing Heterocycles
The construction of sulfur-containing heterocycles is a more documented area of application for related compounds. For instance, the synthesis of thiazolidine (B150603) derivatives often involves the reaction of a bifunctional electrophile with a molecule containing both a thiol and an amine functionality, such as L-cysteine. nanobioletters.come3s-conferences.org
In a potential synthetic route, this compound could react with a sulfur nucleophile, such as sodium sulfide (B99878) or a thiol, followed by an intramolecular cyclization involving a suitably positioned nucleophile on the sulfur-containing intermediate. For example, reaction with thiourea (B124793) could lead to the formation of a thiazolidine-related structure.
Table 2: Plausible Synthesis of Sulfur-Containing Heterocycles
| Heterocycle | Potential Precursors | Key Intermediate |
| Tetrahydrothiophene | Sodium sulfide | 3-Bromopropyl-1-thiol |
| Substituted Thiazolidines | Thiourea or L-cysteine derivatives | Isothiouronium salt or S-alkylated cysteine |
Note: This table illustrates plausible synthetic pathways.
Precursor for Polymer and Materials Science Applications
The reactivity of this compound also extends to the realm of polymer and materials science, where it can serve as a precursor for the synthesis of novel monomers and functionalized scaffolds.
Monomer Synthesis for Polymeric Materials
The tosylate group is a known initiating group for certain types of polymerization. mdpi.comresearchgate.net While direct polymerization using this compound as a monomer is not a common application, it can be used to synthesize more complex monomers. For example, it can be used to introduce a propyl spacer with a reactive bromide terminus to a polymerizable core structure. This functionalized monomer can then be polymerized, and the pendant bromo-propyl group can be used for post-polymerization modification, allowing for the creation of functional polymeric materials.
Synthesis of Functionalized Scaffolds for Supramolecular Assemblies
In the field of supramolecular chemistry, this compound can be employed in the synthesis of functionalized scaffolds, such as calixarenes and rotaxanes, which are key components of molecular machines and host-guest systems. researchgate.netniscpr.res.innih.govnih.govugr.esnih.govresearchgate.netnih.gov
For instance, in the synthesis of functionalized calixarenes, the hydroxyl groups on the lower rim of the calixarene (B151959) can be alkylated using this compound. This introduces propyl chains that can be further functionalized at the bromine-terminated end, allowing for the attachment of recognition sites or other functional moieties. This approach enables the construction of complex host molecules with tailored binding properties.
Table 3: Application in Supramolecular Scaffold Synthesis
| Supramolecular Scaffold | Role of this compound | Resulting Functionality |
| Calixarenes | Alkylating agent for lower rim hydroxyl groups | Introduction of functionalizable propyl arms |
| Rotaxanes | Component in the synthesis of the "axle" or "stopper" | Provides a rigid spacer with a reactive end-group |
Derivatization for Complex Molecular Architectures
The dual reactivity of this compound provides a platform for the strategic derivatization of molecules, enabling the assembly of intricate and functionally diverse structures. This is particularly evident in its application in tandem or cascade reactions and its use as a precursor for click chemistry handles.
Tandem Reactions and Cascade Processes
Tandem reactions, also known as domino or cascade reactions, are highly efficient synthetic strategies in which multiple bond-forming events occur in a single operation without the isolation of intermediates. This approach significantly reduces the number of synthetic steps, purification procedures, and waste generation, aligning with the principles of green chemistry.
This compound is an excellent substrate for initiating such cascades due to the differential reactivity of its two leaving groups. The tosylate group is generally more reactive towards nucleophiles than the bromide. This reactivity difference can be exploited to trigger a sequence of intramolecular and intermolecular reactions. For instance, a nucleophile can first displace the tosylate group, and the newly introduced functionality can then participate in a subsequent reaction involving the bromide.
A notable application is in the synthesis of heterocyclic compounds. A tandem alkylation-cyclization sequence can be initiated where a substrate first undergoes N- or O-alkylation via displacement of the tosylate. The resulting intermediate, now containing the 3-bromopropyl chain, can then undergo an intramolecular cyclization to form a five- or six-membered ring. Such strategies have been employed in the synthesis of various nitrogen- and oxygen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products.
| Reaction Type | Initiating Group | Terminating Group | Product Type |
| Tandem Alkylation-Cyclization | Tosylate | Bromide | Heterocycles |
| Domino Michael Addition-Alkylation | Tosylate | Bromide | Functionalized Carbocycles |
Click Chemistry Applications for Selective Functionalizationnih.gov
"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.gov The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. springerprofessional.de This reaction has found widespread use in bioconjugation, materials science, and drug discovery due to its reliability and orthogonality to many functional groups. springerprofessional.de
This compound serves as a valuable precursor for the synthesis of azide- or alkyne-functionalized molecules, which are the key components of the CuAAC reaction. The compound can be readily converted into 3-azidopropyl or 3-alkynyl derivatives through nucleophilic substitution of either the bromide or the tosylate group.
For example, reaction with sodium azide (B81097) can selectively displace the tosylate to yield 3-azidopropyl bromide. This intermediate can then be used to introduce the azidopropyl group onto a target molecule. Alternatively, an alkyne can be introduced via reaction with an acetylide, again targeting the more reactive tosylate group. This allows for the straightforward preparation of molecules appended with a "click handle," ready for subsequent conjugation via CuAAC. This strategy is particularly useful for the modification of complex biomolecules or for the preparation of monomers for polymerization.
| "Click" Functionality | Reagent | Leaving Group Displaced |
| Azide | Sodium Azide | Tosylate |
| Alkyne | Acetylide Salts | Tosylate |
Role in the Synthesis of Chiral Compounds
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity of a molecule is often dependent on its stereochemistry. This compound plays a significant role as an electrophile in asymmetric synthesis and diastereoselective transformations for the construction of chiral molecules.
Asymmetric Synthesis utilizing this compound
Asymmetric synthesis aims to create a single enantiomer of a chiral product. This compound can be employed as a pro-chiral substrate or as an alkylating agent in the presence of a chiral catalyst or auxiliary.
In asymmetric alkylation reactions, a nucleophile is added to an electrophile in a stereocontrolled manner. Chiral phase-transfer catalysts or chiral ligands complexed to a metal can be used to control the facial selectivity of the attack of a nucleophile on this compound. For instance, the asymmetric alkylation of enolates or their equivalents with this reagent can lead to the formation of chiral centers with high enantiomeric excess. The resulting product, containing a new stereocenter, can then be further elaborated into more complex chiral molecules.
The synthesis of chiral building blocks is a key application. By reacting this compound with a chiral nucleophile, a new chiral molecule can be formed where the stereochemistry is transferred from the starting material. These chiral building blocks are valuable intermediates in the total synthesis of natural products and pharmaceuticals.
Diastereoselective Transformations
Diastereoselective reactions are used to create a specific diastereomer of a product that has multiple stereocenters. When a molecule already contains a chiral center, it can influence the stereochemical outcome of a reaction at a different site within the same molecule.
This compound is frequently used as an electrophile in diastereoselective alkylations of chiral substrates. For example, the alkylation of a chiral enamine or a metalated chiral hydrazone with this compound can proceed with high diastereoselectivity. The pre-existing stereocenter in the chiral auxiliary directs the incoming electrophile to one face of the molecule, leading to the preferential formation of one diastereomer. The chiral auxiliary can then be removed, yielding an enantiomerically enriched product.
This strategy has been successfully applied to the synthesis of chiral aldehydes, ketones, and carboxylic acids. The resulting functionalized products, bearing a 3-bromopropyl or a derivatized propyl chain, are versatile intermediates for the synthesis of a wide range of complex chiral molecules, including natural products and their analogs.
| Stereoselective Method | Key Component | Role of this compound |
| Asymmetric Alkylation | Chiral Catalyst/Auxiliary | Electrophile |
| Diastereoselective Alkylation | Chiral Substrate | Electrophile |
Structure Reactivity Relationships and Comparative Studies
Comparative Analysis of Tosylate vs. Bromide as Leaving Groups in 3-Bromopropyl 4-methylbenzene-1-sulfonate
In nucleophilic substitution reactions, the efficacy of the leaving group is paramount. Both tosylate and bromide are considered good leaving groups, but they operate on different principles. libretexts.org The tosylate anion's stability is significantly enhanced by resonance, which delocalizes the negative charge across its three oxygen atoms. libretexts.org This delocalization makes the tosylate group an excellent nucleofuge (a leaving group that departs with the electron pair). libretexts.org Bromide, while a weaker base than chloride and a good leaving group in its own right, lacks this resonance stabilization. purechemistry.org
In SN1 reactions, the rate-determining step is the formation of a carbocation, which is highly dependent on the leaving group's ability to depart. In these cases, tosylate is a significantly better leaving group than bromide, with studies showing it can react thousands of times faster. chemicalforums.com However, in SN2 reactions, the leaving group's departure is concurrent with the nucleophile's attack. Under these conditions, the abilities of tosylate and bromide as leaving groups are more comparable, and the relative rates can be influenced by other factors, such as the incoming nucleophile. chemicalforums.com
The structure of the electrophilic substrate plays a critical role in dictating reaction mechanisms and, consequently, leaving group preference. The this compound molecule features two primary carbon centers bonded to the leaving groups. Primary substrates are sterically unhindered and strongly favor the SN2 mechanism over the SN1 mechanism, as the formation of a primary carbocation is energetically unfavorable.
For SN2 reactions, steric hindrance is a key factor. purechemistry.org A bulky leaving group can impede the backside attack of a nucleophile, slowing the reaction rate. purechemistry.org While the tosylate group is larger than the bromide ion, the reaction occurs at the adjacent carbon atom. In this specific molecule, both the bromine and the tosylate group are attached to primary carbons, minimizing steric hindrance for nucleophilic attack at either site. Therefore, the preference for displacing one group over the other will be governed primarily by the intrinsic leaving group ability and the nature of the attacking nucleophile rather than by steric constraints imposed by the substrate's carbon skeleton.
Kinetic studies reveal that the relative reactivity of leaving groups is not absolute and can be highly dependent on the specific nucleophile used in the reaction. echemi.comstackexchange.com This phenomenon is explained by the Hard and Soft Acids and Bases (HSAB) principle, where "hard" nucleophiles tend to react faster with "hard" electrophilic centers and "soft" nucleophiles react faster with "soft" centers.
| Leaving Group | Relative Rate with Ethoxide (Hard Nucleophile) | Relative Rate with Thiolate (Soft Nucleophile) |
|---|---|---|
| Tosylate (OTs) | High | Lower |
| Bromide (Br) | Lower | High |
| Iodide (I) | Low | Higher |
Impact of the Propyl Spacer Length on Reactivity and Cyclization Reactions
The three-carbon (propyl) spacer between the bromide and the tosylate functional groups is a critical structural feature that influences the molecule's reactivity, particularly in intramolecular reactions. Intramolecular substitutions, where the nucleophile and electrophile are part of the same molecule, are generally faster than their intermolecular counterparts due to a lower entropic cost. libretexts.org
The length of the spacer chain dictates the size of the ring that would be formed upon cyclization. In the case of this compound, an intramolecular SN2 reaction—for example, if an external nucleophile first displaces the bromide, creating an intermediate that could then attack the tosylated carbon—would lead to the formation of a four-membered ring.
The rates of ring formation are highly dependent on ring size. The formation of five- and six-membered rings is kinetically and thermodynamically favored over other ring sizes. masterorganicchemistry.com Three- and four-membered rings suffer from significant angle strain, making their formation less favorable. Consequently, the propyl spacer in this compound disfavors direct intramolecular cyclization. Intermolecular substitution by an external nucleophile is therefore the more probable reaction pathway under most conditions. The length of the alkyl chain can also impact physical properties like solubility, which in turn can affect reaction conditions and outcomes. nih.gov
Substituent Effects on the Toluenesulfonate Moiety on Reactivity
The reactivity of the toluenesulfonate (tosylate) group can be fine-tuned by altering the substituent on the aromatic ring. This is a classic example of a linear free-energy relationship, often described by the Hammett equation. nih.govwikipedia.org The Hammett equation relates reaction rates to the electron-donating or electron-withdrawing nature of substituents. wikipedia.org
The standard tosylate group contains a methyl group at the para position of the benzene (B151609) ring. The methyl group is weakly electron-donating, which slightly destabilizes the resulting tosylate anion upon its departure, making it a marginally less effective leaving group compared to an unsubstituted benzenesulfonate.
Conversely, placing a strong electron-withdrawing group, such as a nitro group (-NO₂), at the para or meta position would have the opposite effect. nih.gov An electron-withdrawing group would help to stabilize the negative charge on the sulfonate anion through inductive and/or resonance effects. This increased stabilization of the conjugate base makes the substituted sulfonate a better leaving group, thereby increasing the rate of nucleophilic substitution. The magnitude of this effect can be quantified by the Hammett reaction constant (ρ), which indicates the sensitivity of the reaction to substituent effects. viu.ca For reactions where a negative charge develops on the leaving group in the transition state, the ρ value is positive. viu.ca
| Para-Substituent (X) | Hammett Constant (σₚ) | Effect on Anion Stability | Predicted Leaving Group Ability |
|---|---|---|---|
| -OCH₃ (Methoxy) | -0.27 | Destabilizing (Electron-donating) | Decreased |
| -CH₃ (Methyl) | -0.17 | Slightly Destabilizing (Electron-donating) | Slightly Decreased |
| -H (Hydrogen) | 0.00 | Baseline | Baseline |
| -Cl (Chloro) | +0.23 | Stabilizing (Electron-withdrawing) | Increased |
| -NO₂ (Nitro) | +0.78 | Strongly Stabilizing (Electron-withdrawing) | Strongly Increased |
Future Directions and Emerging Research Avenues
Catalytic Transformations Involving 3-Bromopropyl 4-methylbenzene-1-sulfonate
The development of catalytic transformations that can chemoselectively activate either the C-Br or the C-OTs bond of this compound is a significant area of future research. The nuanced differences in the reactivity of the bromide and tosylate leaving groups can be exploited in various catalytic cross-coupling reactions.
Key Research Objectives:
Selective Cross-Coupling Reactions: Investigating transition-metal catalysts (e.g., Palladium, Nickel, Copper) that can selectively activate one leaving group over the other will enable the sequential introduction of different functionalities. For instance, a milder catalytic system could facilitate a Suzuki or Sonogashira coupling at the C-Br bond, leaving the tosylate group intact for a subsequent, more forcing, coupling reaction.
Dual-Catalytic Systems: The design of orthogonal catalytic systems that can simultaneously but independently activate both the C-Br and C-OTs bonds in a one-pot fashion would allow for the rapid assembly of complex molecular architectures.
Intramolecular Catalysis: The propyl linker offers the potential for catalyst-directed intramolecular cyclization reactions, leading to the formation of valuable three-membered ring systems.
Table 1: Potential Catalytic Cross-Coupling Reactions and Expected Selectivity
| Catalyst System | Coupling Partner | Targeted Leaving Group | Potential Product Class |
| Pd(PPh₃)₄ / Base | Arylboronic acid | C-Br | Arylated propyl tosylate |
| Ni(dppe)Cl₂ / Grignard Reagent | Alkyl or Aryl Grignard | C-OTs | Alkylated/Arylated propyl bromide |
| CuI / N-nucleophile | Amine or Azide (B81097) | C-Br | Aminated or Azidated propyl tosylate |
Exploration of this compound in Advanced Synthesis Methodologies
The unique bifunctional nature of this compound makes it an ideal candidate for advanced synthetic methodologies that rely on sequential or domino reactions.
Multicomponent Reactions (MCRs): This compound could serve as a linchpin in MCRs, where its two electrophilic sites react in a programmed manner with multiple other reactants to form complex products in a single operation. For example, a three-component reaction with a nucleophile and a species capable of trapping the second electrophilic site could lead to diverse heterocyclic scaffolds.
Cascade Reactions: The initial reaction at one electrophilic center could trigger a cascade of intramolecular events involving the second leaving group, leading to the formation of polycyclic systems.
Synthesis of Spirocyclic and Bridged Systems: By reacting with dinucleophiles, this compound can be employed in the construction of intricate spirocyclic and bridged architectures, which are of significant interest in medicinal chemistry and materials science.
Theoretical Predictions and Experimental Validation of Novel Reactions
Computational chemistry will be a pivotal tool in predicting the reactivity and selectivity of this compound in novel reaction manifolds.
Density Functional Theory (DFT) Calculations: DFT studies can be used to calculate the activation barriers for the cleavage of the C-Br and C-OTs bonds with various nucleophiles and catalysts. This will provide a theoretical framework for designing highly selective reactions.
Reaction Pathway Mapping: Computational modeling can map out the potential energy surfaces for complex transformations, such as cascade reactions and MCRs, helping to predict the feasibility of new synthetic routes and identify potential side products.
In Silico Design of Experiments: Theoretical predictions can guide the rational design of experiments, saving time and resources by focusing on the most promising reaction conditions and catalyst systems.
Table 2: Theoretical vs. Experimental Probes for Reactivity
| Theoretical Approach | Experimental Validation | Information Gained |
| Calculation of bond dissociation energies | Kinetic studies of competing reactions | Intrinsic reactivity of C-Br vs. C-OTs bonds |
| Modeling of transition state geometries | Hammett plots and isotopic labeling | Mechanistic insights into catalytic cycles |
| Prediction of reaction thermodynamics | Calorimetry and product yield analysis | Feasibility and efficiency of novel reactions |
Design of New Reagents Based on the Reactivity Profile of this compound
The predictable and tunable reactivity of this compound allows for its use as a scaffold for the design of novel reagents with tailored properties.
Bifunctional Linkers: This compound can serve as a precursor for the synthesis of bifunctional linkers for applications in bioconjugation, materials science, and drug delivery. The two ends of the linker can be functionalized with different reactive groups for orthogonal ligation.
Molecular Probes and Labeling Agents: By incorporating reporter groups (e.g., fluorophores, biotin) through selective reaction at one of the electrophilic sites, novel molecular probes can be developed for chemical biology research.
Reagents for Solid-Phase Synthesis: Immobilization of this compound onto a solid support via one of its functional groups would create a versatile resin for solid-phase organic synthesis, allowing for the facile purification of products.
The continued exploration of the chemistry of this compound promises to yield a wealth of new synthetic tools and methodologies with broad applications across the chemical sciences.
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : Key signals include the aromatic protons (δ 7.2–7.8 ppm, doublets), methyl group (δ 2.5 ppm, singlet), and bromopropyl chain (δ 3.4–3.6 ppm for -SO₃CH₂CH₂CH₂Br). Use DEPT-135 to distinguish CH₂ and CH₃ groups .
- IR : Confirm sulfonate (S=O asymmetric stretch at 1170–1200 cm⁻¹) and C-Br (550–650 cm⁻¹) functionalities .
- Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ at m/z 293.0 (C₁₀H₁₁BrO₃S). High-resolution MS (HRMS) can distinguish isotopic patterns for Br (1:1 ratio for M/M+2) .
Advanced: How can conflicting literature data on sulfonate reactivity be addressed in mechanistic studies of nucleophilic substitutions?
Methodological Answer :
Discrepancies often arise from solvent polarity, counterion effects, or competing pathways. To resolve this:
- Kinetic Studies : Conduct time-resolved experiments (e.g., UV-Vis monitoring) in polar aprotic (DMF) vs. protic (MeOH) solvents. Compare activation energies via Arrhenius plots .
- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to map transition states for SN2 vs. SN1 pathways. Correlate with experimental leaving-group tendencies (e.g., Br⁻ vs. tosylate) .
- Isotopic Labeling : Track ¹⁸O in sulfonate groups during hydrolysis to confirm cleavage mechanisms .
Advanced: What strategies are effective for optimizing regioselectivity in derivatization reactions of this compound?
Methodological Answer :
Regioselectivity in cross-coupling (e.g., Suzuki) or nucleophilic attacks can be tuned via:
- Protecting Groups : Temporarily block the sulfonate with tert-butyl groups to direct reactivity to the bromopropyl chain .
- Catalyst Design : Use Pd(0) catalysts with bulky ligands (e.g., SPhos) to favor coupling at the para-methyl position. Screen ligands via high-throughput robotic platforms .
- Solvent Effects : Higher polarity solvents (DMSO) may stabilize intermediates at specific sites. Pair with kinetic control (low temperature) .
Advanced: How can stability studies under varying pH and temperature conditions inform experimental design for long-term storage?
Q. Methodological Answer :
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC every 7 days. Identify major degradation products (e.g., desulfonation or bromide loss) .
- pH Profiling : Prepare buffered solutions (pH 2–12). At pH < 3, expect protonation-induced sulfonate cleavage; at pH > 10, bromide hydrolysis dominates. Use Arrhenius modeling to extrapolate shelf life .
- Light Sensitivity : Expose to UV (254 nm) and quantify photodegradation using LC-MS. Store in amber vials with desiccants for long-term stability .
Basic: What are the theoretical frameworks guiding the design of inhibitors using this compound as a sulfonate-based scaffold?
Q. Methodological Answer :
- Molecular Docking : Align the sulfonate group with catalytic residues (e.g., serine hydrolases). Use AutoDock Vina to predict binding affinities .
- Structure-Activity Relationships (SAR) : Systematically modify the bromopropyl chain (e.g., replace Br with Cl or I) and assay inhibitory potency. Correlate logP values with membrane permeability .
- Thermodynamic Profiling : Measure ΔG of binding via ITC (Isothermal Titration Calorimetry) to optimize enthalpic contributions .
Advanced: How can factorial design be applied to optimize multi-step syntheses involving this compound?
Q. Methodological Answer :
- Screening Factors : Select variables (e.g., temperature, catalyst loading, solvent ratio) for a 2³ factorial design. Use ANOVA to identify significant interactions .
- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., between reaction time and yield). Optimize using Central Composite Design (CCD) .
- Robustness Testing : Vary factors within ±10% of optimal conditions to assess process reliability. Validate with three consecutive batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
